3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Catalog No.
S3431445
CAS No.
52305-30-3
M.F
C12H16O8
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dim...

CAS Number

52305-30-3

Product Name

3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Molecular Formula

C12H16O8

Molecular Weight

288.25 g/mol

InChI

InChI=1S/2C6H8O4/c2*1-3-5(7)10-4(2)6(8)9-3/h2*3-4H,1-2H3/t3-,4-;/m0./s1

InChI Key

JFPPGQABHIMQKV-MMALYQPHSA-N

SMILES

CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, is a cyclic organic compound with the molecular formula C6H8O4C_6H_8O_4 and a molecular weight of approximately 144.13 g/mol. This compound features a dioxane ring structure with two methyl groups at the 3 and 6 positions and two carbonyl (dione) functionalities at the 2 and 5 positions. The stereochemistry is specified as (3S,6S), indicating the spatial arrangement of the substituents around the chiral centers.

The compound appears as a white solid and is primarily used in chemical synthesis and research applications. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

PDLLA's mechanism of action in drug delivery relies on its degradation properties. As the polymer degrades in the body, encapsulated drugs are released in a controlled manner. The specific L/D,L ratio can be tailored to adjust the degradation rate and drug release profile []. In medical devices, PDLLA's biocompatibility allows for its integration with the body's tissues, while its controlled degradation ensures the device eventually breaks down without requiring removal surgery [].

  • Dust inhalation: Inhalation of PDLLA dust may cause respiratory irritation.
  • Implant rejection: While rare, some individuals may experience rejection of medical devices made from PDLLA.

Biomaterials for Medical Devices

PLDLA's biodegradability makes it suitable for developing medical devices like implants, sutures, and scaffolds for tissue engineering []. The degradation rate can be controlled by adjusting the ratio of L-lactide and D,L-lactide isomers in the copolymer []. This allows researchers to tailor the material's lifespan within the body for specific applications.

For example, a study evaluated the biocompatibility of 70:30 PLDLA for use in implants. The results showed good cytocompatibility (compatibility with cells) [].

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Reduction reactions can convert the dioxane ring into more reduced forms such as alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The methyl groups can undergo nucleophilic substitution reactions. Halogenating agents such as chlorine or bromine can be used to substitute these groups with other functional groups.

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Starting Material: 2,5-Dimethyl-2,5-hexanediol.
  • Oxidizing Agent: Potassium permanganate or chromium trioxide.
  • Reaction Conditions: The reaction is conducted in an acidic medium (often sulfuric acid) to facilitate the formation of the dioxane ring.

In industrial settings, continuous flow reactors may be employed for large-scale production to ensure high yields and purity through controlled reaction conditions.

3,6-Dimethyl-1,4-dioxane-2,5-dione is utilized in various fields:

  • Chemical Synthesis: Acts as a building block for more complex organic molecules and polymers.
  • Pharmaceutical Industry: Explored as a scaffold for developing new drugs due to its unique structural features.
  • Specialty Chemicals: Used in producing solvents, plasticizers, and stabilizers.

Studies have indicated that 3,6-dimethyl-1,4-dioxane-2,5-dione interacts with biological systems in ways that may lead to both beneficial and adverse effects. For instance:

  • It has been shown to cause skin irritation and serious eye irritation upon contact .
  • In animal studies, it has been linked to gastrointestinal ulceration and changes in renal tubules after prolonged exposure .

These findings underscore the importance of understanding both its therapeutic potential and safety profile.

Several compounds share structural similarities with 3,6-dimethyl-1,4-dioxane-2,5-dione:

Compound NameStructure FeaturesUnique Aspects
1,4-DioxaneSimple dioxane without methyl substitutionsLacks dione functionality; less reactive
2,5-Dimethyl-1,4-dioxaneMethyl groups at different positionsDifferent reactivity profile due to position
3,6-Dimethyl-1,4-dioxaneSimilar structure but lacks dione functionalityLess versatile in chemical transformations

Uniqueness

The presence of both methyl groups and dione functionality in 3,6-dimethyl-1,4-dioxane-2,5-dione contributes to its distinctive chemical properties. This combination allows for greater reactivity compared to simpler dioxanes and enhances its utility in organic synthesis and pharmaceutical applications .

Hydrogen Bond Acceptor Count

8

Exact Mass

288.08451746 g/mol

Monoisotopic Mass

288.08451746 g/mol

Heavy Atom Count

20

Related CAS

52305-30-3

Dates

Modify: 2023-08-19

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